9-(α-D-Galactopyranosyloxy)nonanoic Acid
Description
9-(α-D-Galactopyranosyloxy)nonanoic acid is a glyco-conjugated compound consisting of a nonanoic acid backbone linked to an α-D-galactopyranosyl moiety via an ether bond. Its molecular formula is C₁₅H₂₈O₈, with a molecular weight of 336.38 g/mol (). This compound is structurally characterized by the α-anomeric configuration of the galactose unit, distinguishing it from the more common β-anomer (). It serves as a critical intermediate in glycobiology research, particularly in synthesizing galactose-containing oligosaccharides and studying glycosyltransferase mechanisms ().
Properties
Molecular Formula |
C₁₅H₂₈O₈ |
|---|---|
Molecular Weight |
336.38 |
Synonyms |
8-Carboxyoctyl α-D-Galactopyranoside |
Origin of Product |
United States |
Comparison with Similar Compounds
9-(β-D-Galactopyranosyloxy)nonanoic Acid
- Structural Difference: The β-anomeric configuration of the galactose moiety () versus the α-configuration in the target compound.
- Functional Impact: The β-anomer is more prevalent in natural glycoconjugates and exhibits higher stability in enzymatic reactions, making it a preferred substrate for glycosyltransferase studies ().
- Applications: Widely used to synthesize defined oligosaccharides for studies on cell recognition and immune response modulation (). In contrast, the α-anomer is primarily noted as a synthetic byproduct during β-anomer production ().
Nonanoic Acid (Pelargonic Acid)
- Structural Difference : A simple C9 fatty acid (CH₃(CH₂)₇COOH ) lacking the galactose moiety ().
- Functional Impact: Nonanoic acid acts as a contact herbicide by disrupting plasma membranes (), whereas the galactose conjugation in the target compound enhances hydrophilicity and redirects its bioactivity toward glycobiological interactions.
- Applications: Used in agriculture as a herbicide (), contrasting with the glycobiology-focused applications of 9-(α-D-galactopyranosyloxy)nonanoic acid.
Pseudomonic Acid B
- Structural Difference : A complex antibiotic featuring a tetrahydropyran-epoxy ring system and a branched fatty acid chain ().
- Functional Impact : Pseudomonic acid B inhibits bacterial isoleucyl-tRNA synthetase, while the target compound’s bioactivity is tied to carbohydrate-protein interactions.
- Applications : Clinical antibiotic research () versus glycoconjugate synthesis ().
Sialic Acid Derivatives (e.g., 9-O-Acetylneuraminic Acid)
- Structural Difference: Sialic acids are neuraminic acid derivatives with acetamido and acetyl groups (), contrasting with the galactose-nonanoic acid linkage in the target compound.
- Functional Impact : Sialic acids mediate cellular recognition and immune evasion in pathogens (), while the target compound’s role is more structural in glycoconjugate synthesis.
- Applications : Biomarker development and viral pathogenesis studies () versus enzymatic substrate analysis ().
Furan-Modified Nonanoic Acid Derivatives (e.g., 9M5)
- Structural Difference : Incorporation of a 3-methyl-5-pentylfuran ring () instead of the galactose group.
- Functional Impact : The aromatic furan ring enhances lipid solubility and alters mass spectrometry fragmentation patterns (), unlike the polar galactose moiety in the target compound.
- Applications : Used in analytical chemistry as reference standards () rather than biochemical tools.
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Anomeric Configuration: The α-anomer of 9-(D-galactopyranosyloxy)nonanoic acid is less biologically prevalent than the β-anomer, limiting its direct applications but making it valuable for studying anomer-specific enzyme interactions .
- Functional Group Influence: The galactose moiety’s polarity enhances solubility in aqueous systems, enabling its use in glycobiology, whereas nonanoic acid’s hydrophobicity drives membrane disruption .
- Complexity vs. Utility: While pseudomonic acid B and sialic acid derivatives exhibit higher structural complexity and targeted bioactivities, this compound’s simplicity allows modular use in synthesizing tailored glycoconjugates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
